N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide
Overview
Description
N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclohexylcarbonyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide typically involves the condensation of benzylamine with 2-[(cyclohexylcarbonyl)amino]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include room temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzamides depending on the substituent used.
Scientific Research Applications
Chemistry: N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It may be used in the design of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It may be explored for its anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the cyclohexylcarbonyl group can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- N-benzyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide
- N-benzyl-2-[(cyclohexylcarbonyl)amino]benzoic acid
- N-benzyl-2-[(cyclohexylcarbonyl)amino]benzyl alcohol
Uniqueness: N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-(cyclohexanecarbonylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKDWRSVVXFYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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